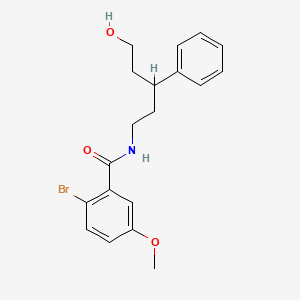

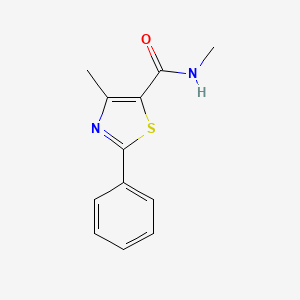

2-bromo-N-(5-hydroxy-3-phenylpentyl)-5-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(5-hydroxy-3-phenylpentyl)-5-methoxybenzamide, also known as BPN-15606, is a small molecule that has been developed for the treatment of Alzheimer's disease. It has shown promising results in preclinical studies and is currently undergoing clinical trials.

Scientific Research Applications

Antidiabetic Potential through PPARα/γ Dual Activation

Research has demonstrated the antidiabetic potential of similar compounds through the activation of peroxisome proliferator-activated receptors (PPAR)-α and γ. These compounds have shown promise in improving metabolic disorders by enhancing adipogenic differentiation, fatty acid oxidation, and glucose uptake, thereby lowering plasma levels of glucose and lipids without causing significant weight gain or hepatomegaly (Yujung Jung et al., 2017).

Structural and Theoretical Analysis for Protein Interactions

Studies on the structural characteristics of benzamide isomers, including halogen bonding, have highlighted the significance of these compounds in forming stable interactions with protein residues. These interactions are crucial for developing pharmacophores with high ligand-protein interaction values, comparable to known inhibitors such as Asciminib (R. Moreno-Fuquen et al., 2022).

Photosensitizers in Photodynamic Therapy

Compounds with similar structures have been explored for their photosensitizing properties in photodynamic therapy (PDT), particularly for cancer treatment. Their high singlet oxygen quantum yield and appropriate photodegradation quantum yield indicate their potential as Type II photosensitizers in PDT applications (M. Pişkin et al., 2020).

Inhibition of Photosynthetic Electron Transport

Research into bromo- and dibromo-hydroxy-N-phenylbenzamides has revealed their ability to inhibit photosynthetic electron transport, highlighting a potential application in studying photosynthesis and developing herbicides. The effectiveness of these compounds is influenced by their lipophilicity and the electronic properties of substituents (K. Kráľová et al., 2013).

Antiviral Activity

Some N-phenylbenzamide derivatives have shown promising antiviral activities against Enterovirus 71 (EV 71), with low micromolar IC50 values, suggesting their potential as lead compounds for developing anti-EV 71 drugs (Xingyue Ji et al., 2013).

properties

IUPAC Name |

2-bromo-N-(5-hydroxy-3-phenylpentyl)-5-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrNO3/c1-24-16-7-8-18(20)17(13-16)19(23)21-11-9-15(10-12-22)14-5-3-2-4-6-14/h2-8,13,15,22H,9-12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRMDLDMJVOBVDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCCC(CCO)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(5-hydroxy-3-phenylpentyl)-5-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}propanoic acid](/img/structure/B2604297.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2604298.png)

![2-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2604302.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2604306.png)